molecular formula C22H18F3NO2 B3160522 N-(2-methoxybenzyl)-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxamide CAS No. 866051-29-8

N-(2-methoxybenzyl)-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxamide

Cat. No.: B3160522
CAS No.: 866051-29-8
M. Wt: 385.4 g/mol
InChI Key: ZCVZYNSRMLSGHV-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxamide is a synthetic compound featuring a biphenyl core substituted with a trifluoromethyl group at the 4'-position and a carboxamide moiety at the 2-position. The 2-methoxybenzyl group attached to the carboxamide nitrogen introduces steric bulk and electron-donating properties, which may influence solubility, metabolic stability, and binding interactions.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3NO2/c1-28-20-9-5-2-6-16(20)14-26-21(27)19-8-4-3-7-18(19)15-10-12-17(13-11-15)22(23,24)25/h2-13H,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVZYNSRMLSGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139007
Record name N-[(2-Methoxyphenyl)methyl]-4′-(trifluoromethyl)[1,1′-biphenyl]-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866051-29-8
Record name N-[(2-Methoxyphenyl)methyl]-4′-(trifluoromethyl)[1,1′-biphenyl]-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866051-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Methoxyphenyl)methyl]-4′-(trifluoromethyl)[1,1′-biphenyl]-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the biphenyl core, carboxamide nitrogen, or adjacent functional groups. These variations impact physicochemical properties and biological activity:

Compound Name Key Substituents Molecular Formula Melting Point (°C) Key Spectral Data (1H NMR, IR) Source
Target Compound : N-(2-Methoxybenzyl)-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxamide 2-Methoxybenzyl, 4'-CF₃ C₂₆H₂₁F₃N₂O₂ (hypothetical) Not reported Expected δ ~7.5–7.7 (biphenyl), δ ~4.5 (OCH₃), ν(C=O) ~1680–1700 cm⁻¹
VM-6 () 2-(Trifluoromethyl)phenyl, 4'-methyl C₂₃H₁₇F₃N₂O₅ 127–129 δ 2.39 (-CH₃), δ 4.10 (-CH₂), ν(C=O) 1700 cm⁻¹, ν(NH) 3249 cm⁻¹
10p () 4-(N-(2-(Trifluoromethyl)phenyl)sulfamoyl)phenyl C₂₇H₁₈F₆N₂O₃S 160–161 δ 10.77 (s, NH), δ 7.06 (d, J=8.0 Hz, Ar-H), ν(C=O) ~1680 cm⁻¹
N-(Piperidin-4-yl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxamide hydrochloride () Piperidin-4-yl, 4'-CF₃ C₂₃H₂₄ClF₃N₂O Not reported δ ~3.5–4.0 (piperidine protons), ν(C=O) ~1650–1680 cm⁻¹
4-Methoxy-N-(4-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide () 4-Methoxyphenyl, N-methyl, 4'-methoxy C₂₈H₂₆N₂O₃ Not reported δ ~3.8 (OCH₃), δ ~3.3 (N-CH₃), ν(C=O) ~1660 cm⁻¹

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while methoxy (OCH₃) groups improve solubility but may reduce membrane permeability .
  • Carboxamide Modifications : Substitution on the carboxamide nitrogen (e.g., 2-methoxybenzyl in the target compound vs. sulfamoylphenyl in 10p) alters steric hindrance and hydrogen-bonding capacity, affecting receptor interactions .

Physicochemical Properties

Melting Points
  • VM-6 (127–129°C) and 10p (160–161°C) exhibit higher melting points than typical aromatic carboxamides due to strong intermolecular interactions (e.g., hydrogen bonding from sulfonamide in 10p) .
  • The target compound’s 2-methoxybenzyl group may lower melting points compared to sulfonamide analogs due to reduced polarity .
Spectral Data
  • IR Spectroscopy : Carboxamide C=O stretches appear at ~1660–1700 cm⁻¹ across analogs. VM-6 shows additional NH stretches at 3249 cm⁻¹, while 10p’s sulfonamide group contributes to broader NH signals .
  • 1H NMR : Aromatic protons in biphenyl systems resonate at δ ~7.5–7.5. Methoxy groups (e.g., δ ~3.8 in ) and trifluoromethyl substituents deshield adjacent protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxybenzyl)-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxamide
Reactant of Route 2
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N-(2-methoxybenzyl)-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxamide

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